molecular formula C16H19FN2O3S B1682378 Tilmacoxib CAS No. 180200-68-4

Tilmacoxib

Katalognummer: B1682378
CAS-Nummer: 180200-68-4
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: MIMJSJSRRDZIPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Chemistry

Tilmacoxib serves as a model compound for studying the effects of COX-2 inhibition. Researchers utilize it to explore the biochemical pathways associated with COX-2 and its role in inflammation and cancer.

Biology

In biological research, this compound is used to investigate the cellular effects of COX-2 inhibition. It has been shown to reduce lipopolysaccharide-induced prostaglandin E2 production in human peripheral blood mononuclear cells, highlighting its anti-inflammatory potential .

Medicine

This compound is being explored for its therapeutic effects in treating conditions such as liver fibrosis and various cancers. Its selective action on COX-2 may offer advantages over traditional non-steroidal anti-inflammatory drugs (NSAIDs) by minimizing gastrointestinal side effects .

Comparative Analysis with Other COX Inhibitors

This compound's efficacy can be compared with other COX-2 inhibitors like Celecoxib and NS-398. While all these compounds inhibit COX-2, this compound's unique structure may confer different pharmacokinetic properties and therapeutic effects.

CompoundIC50 (µM)Selectivity
This compound11.50 ± 1.54High
Celecoxib0.09 ± 0.01High
NS-398VariesModerate

Anti-inflammatory Efficacy

In vitro studies demonstrated that this compound significantly reduces nitric oxide production in LPS-stimulated RAW 264.7 macrophages, indicating its anti-inflammatory efficacy .

Comparative Analysis with Celecoxib

A comparative study indicated that while Celecoxib exhibited superior potency with an IC50 of 0.09 µM, this compound's selective inhibition profile suggests it may offer therapeutic benefits with potentially fewer side effects .

Molecular Docking Studies

Molecular docking studies have shown that this compound forms stable interactions within the COX-2 binding site, indicating a strong affinity for the enzyme .

In Vivo Studies

Preliminary in vivo studies suggest promising results regarding this compound's efficacy in animal models of inflammation and pain, particularly in conditions such as osteoarthritis and rheumatoid arthritis . These studies are crucial for understanding its potential clinical applications.

Clinical Implications

Given its selective inhibition of COX-2 and favorable safety profile compared to non-selective NSAIDs, this compound shows promise for clinical use in managing inflammatory conditions. Ongoing research aims to elucidate its long-term efficacy and safety across diverse patient populations.

Wirkmechanismus

Target of Action

Tilmacoxib, also known as JTE-522, is a highly selective, time-dependent, and irreversible inhibitor of Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate a variety of physiological processes including inflammation, pain, and fever.

Mode of Action

This compound interacts with its target, COX-2, by inhibiting its activity. This inhibition is achieved through a time-dependent and irreversible process . By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby modulating the physiological processes that these compounds regulate.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . Prostaglandins are synthesized from arachidonic acid through the action of COX enzymes, including COX-2. By inhibiting COX-2, this compound reduces the production of prostaglandins .

Pharmacokinetics

This compound exhibits different bioavailability depending on its formulation. The bioavailability of this compound in solution form ranges from 64-88% , compared to 22-40% when administered in capsule form . This suggests that the formulation of this compound can significantly impact its absorption, distribution, metabolism, and excretion (ADME) properties, and consequently, its bioavailability.

Result of Action

The inhibition of COX-2 by this compound leads to a decrease in the production of prostaglandins. This results in the modulation of physiological processes regulated by these compounds, such as inflammation, pain, and fever . This compound has been found to be an effective chemopreventive agent against rat experimental liver fibrosis .

Vorbereitungsmethoden

Tilmacoxib wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung des Oxazolrings und anschliessende Modifikationen der funktionellen Gruppen umfassen. Der Syntheseweg umfasst typischerweise:

Industrielle Produktionsmethoden für this compound beinhalten die Optimierung dieser Synthesewege, um eine hohe Ausbeute und Reinheit zu erreichen. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um sicherzustellen, dass das gewünschte Produkt mit minimalen Verunreinigungen erhalten wird .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen Arten chemischer Reaktionen:

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu ermöglichen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen:

    Chemie: Es wird als Modellverbindung verwendet, um die Auswirkungen der Cyclooxygenase-2-Hemmung zu untersuchen.

    Biologie: Die Verbindung wird verwendet, um die biologischen Pfade zu untersuchen, die an der Cyclooxygenase-2 beteiligt sind und ihre Rolle bei Entzündungen und Krebs.

    Medizin: this compound wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Erkrankungen wie Leberfibrose und Krebs untersucht.

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Hemmung der Cyclooxygenase-2, eines Enzyms, das an der Produktion von proinflammatorischen Prostaglandinen beteiligt ist. Durch die Hemmung dieses Enzyms reduziert this compound Entzündungen und hat möglicherweise Antikrebswirkungen. Zu den molekularen Zielen gehört die Cyclooxygenase-2, und die beteiligten Pfade hängen mit der Hemmung der Prostaglandinsynthese zusammen .

Analyse Chemischer Reaktionen

Tilmacoxib undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Tilmacoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, primarily developed for its anti-inflammatory properties. As a member of the non-steroidal anti-inflammatory drug (NSAID) class, it is designed to alleviate pain and inflammation by specifically targeting the COX-2 enzyme, which is upregulated during inflammatory processes. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in various studies, and potential clinical applications.

This compound exerts its effects by selectively inhibiting the COX-2 enzyme, thereby reducing the synthesis of prostaglandins that mediate inflammation and pain. Unlike traditional NSAIDs that inhibit both COX-1 and COX-2, this compound's selectivity aims to minimize gastrointestinal side effects commonly associated with non-selective COX inhibitors.

Key Features of COX-2 Inhibition:

  • Selective Binding : this compound binds preferentially to the COX-2 active site, which is structurally distinct from COX-1, allowing for targeted anti-inflammatory effects while sparing protective gastric mucosa.
  • Reduction of Prostaglandin Synthesis : By inhibiting COX-2, this compound decreases the production of pro-inflammatory prostaglandins, leading to reduced inflammation and pain.

In Vitro Studies

Research has demonstrated that this compound exhibits significant anti-inflammatory activity through various in vitro assays. For instance, a study reported an IC50 value of approximately 11.50 ± 1.54 µM for this compound against COX-2, indicating its potency compared to other compounds in similar studies .

Table 1: Comparative IC50 Values of this compound and Other COX Inhibitors

CompoundIC50 (µM)Selectivity
This compound11.50 ± 1.54High
Celecoxib0.09 ± 0.01High
Compound 4e13.51 ± 0.48Moderate
Compound 9d10.03 ± 0.27Moderate

Case Studies

  • Anti-inflammatory Efficacy : In a controlled study involving LPS-stimulated RAW 264.7 macrophages, this compound demonstrated a concentration-dependent reduction in nitric oxide (NO) production, a marker for inflammation .
  • Comparative Analysis with Celecoxib : In comparative studies, while Celecoxib showed superior potency with an IC50 of 0.09 µM, this compound's selective inhibition profile suggests it may offer therapeutic benefits with potentially fewer side effects .
  • Docking Studies : Molecular docking studies have indicated that this compound forms stable interactions within the COX-2 binding site, further supporting its role as a selective inhibitor . The binding energy calculations suggest a strong affinity for the enzyme.

In Vivo Studies

While most studies focus on in vitro assessments, preliminary in vivo studies have shown promising results regarding the efficacy of this compound in animal models of inflammation and pain . These studies highlight its potential for therapeutic applications in conditions such as osteoarthritis and rheumatoid arthritis.

Clinical Implications

Given its selective inhibition of COX-2 and favorable safety profile compared to non-selective NSAIDs, this compound holds promise for clinical use in managing inflammatory conditions. Ongoing research aims to further elucidate its long-term efficacy and safety in diverse patient populations.

Future Directions

Further research is warranted to:

  • Explore the long-term effects and safety profile of this compound in clinical settings.
  • Investigate potential applications beyond inflammatory diseases, including cancer therapy where COX-2 plays a role.
  • Conduct head-to-head trials with existing NSAIDs to establish relative efficacy and safety.

Eigenschaften

IUPAC Name

4-(4-cyclohexyl-2-methyl-1,3-oxazol-5-yl)-2-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O3S/c1-10-19-15(11-5-3-2-4-6-11)16(22-10)12-7-8-14(13(17)9-12)23(18,20)21/h7-9,11H,2-6H2,1H3,(H2,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMJSJSRRDZIPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)C2=CC(=C(C=C2)S(=O)(=O)N)F)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0057671
Record name Tilmacoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180200-68-4
Record name Tilmacoxib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180200-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tilmacoxib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180200684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tilmacoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TILMACOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6VI5P84SX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tilmacoxib
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tilmacoxib
Reactant of Route 3
Tilmacoxib
Reactant of Route 4
Reactant of Route 4
Tilmacoxib
Reactant of Route 5
Reactant of Route 5
Tilmacoxib
Reactant of Route 6
Reactant of Route 6
Tilmacoxib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.